4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the piperidine ring, and the sulfonamide linkage. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom to the aromatic ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperidine Formation: Construction of the piperidine ring through cyclization reactions, often using amines and aldehydes or ketones.
Sulfonamide Formation: Coupling of the sulfonamide group to the aromatic ring, typically using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-methylbenzenesulfonamide
- 4-methylpiperidine-1-carbonylphenylbenzenesulfonamide
- 2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
Uniqueness
4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-9-11-23(12-10-14)20(24)17-5-3-4-6-18(17)22-27(25,26)19-8-7-16(21)13-15(19)2/h3-8,13-14,22H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGLJSFDCNWRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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